molecular formula C28H23N3O5 B12001657 1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate CAS No. 764672-28-8

1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate

Cat. No.: B12001657
CAS No.: 764672-28-8
M. Wt: 481.5 g/mol
InChI Key: HRUQYBJSTWOWFV-STBIYBPSSA-N
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Description

This compound, with the chemical formula C26H25N3O6benzoates . It features an intriguing combination of functional groups, including an oxo group , a carbohydrazonoyl group , and a methoxybenzoate moiety. Let’s break it down:

    Oxo group: This is a carbonyl group (C=O) attached to the central naphthyl ring.

    Carbohydrazonoyl group: A hydrazone derivative, formed by replacing one of the carbonyl groups with a hydrazine-like moiety (N-NH-C=O).

    Methoxybenzoate: A benzoic acid derivative with a methoxy (OCH) group attached.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through condensation reactions . Here’s a simplified synthetic route:

    Acylation: Start with 2-naphthol (1) and react it with acetic anhydride to form 2-acetoxy-1-naphthol (2).

    Hydrazinolysis: Next, treat (2) with hydrazine hydrate to replace the acetoxy group with a hydrazino group, yielding 2-hydrazino-1-naphthol (3).

    Carbohydrazonoylation: React (3) with 3-toluidine and acetic anhydride to form the desired compound (4).

Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. specific industrial methods are proprietary and may not be publicly disclosed.

Chemical Reactions Analysis

Reactions::

    Oxidation: The carbonyl group can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group or hydrazone moiety.

    Substitution: Substitution reactions at the aromatic rings.

    Hydrolysis: Cleavage of the ester bond.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO or PCC.

    Reduction: Reducing agents like NaBH or LiAlH.

    Substitution: Lewis acids or nucleophilic aromatic substitution conditions.

    Hydrolysis: Acidic or basic hydrolysis.

Major Products::
  • Oxidation: Formation of carboxylic acids.
  • Reduction: Formation of hydrazines or amines.
  • Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As potential drug candidates due to its unique structure.

    Photophysics: Fluorescent properties for imaging studies.

    Materials Science: Incorporation into polymers or coatings.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, or signaling.

Comparison with Similar Compounds

Similar compounds include:

    3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: .

    2-methoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: .

Properties

CAS No.

764672-28-8

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

[1-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C28H23N3O5/c1-18-6-5-8-21(16-18)30-26(32)27(33)31-29-17-24-23-9-4-3-7-19(23)12-15-25(24)36-28(34)20-10-13-22(35-2)14-11-20/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+

InChI Key

HRUQYBJSTWOWFV-STBIYBPSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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